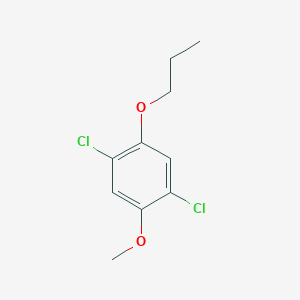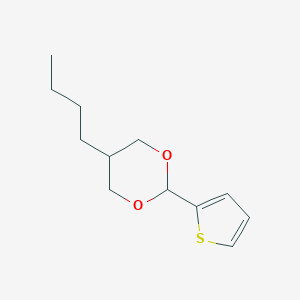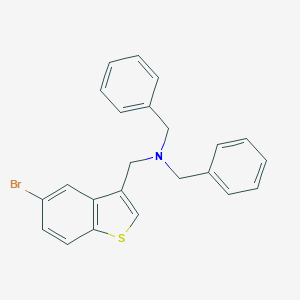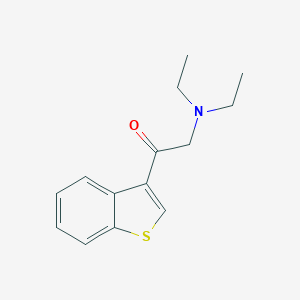
methyl 2-(cyanosulfanyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-(cyanosulfanyl)benzoate is an organic compound with the molecular formula C9H7NO2S It is a derivative of benzoic acid where the carboxyl group is esterified with a methyl group and a thiocyanate group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(cyanosulfanyl)benzoate typically involves the esterification of 2-thiocyanatobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants to ensure complete esterification.
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters.
Aplicaciones Científicas De Investigación
methyl 2-(cyanosulfanyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 2-(cyanosulfanyl)benzoate exerts its effects involves its interaction with biological molecules. The thiocyanate group can react with nucleophilic sites on proteins, leading to modifications that can alter protein function. This reactivity makes it useful in studies of enzyme mechanisms and protein engineering.
Comparación Con Compuestos Similares
- 2-Nitro-5-thiocyanatobenzoic acid
- Methyl 4-amino-2-methoxy-5-thiocyanobenzoate
Comparison: methyl 2-(cyanosulfanyl)benzoate is unique due to its specific ester and thiocyanate functional groups, which confer distinct reactivity and applications compared to similar compounds. For instance, the presence of the ester group makes it more reactive in esterification and hydrolysis reactions, while the thiocyanate group provides unique substitution and oxidation pathways.
Propiedades
Número CAS |
1879-21-6 |
|---|---|
Fórmula molecular |
C9H7NO2S |
Peso molecular |
193.22g/mol |
Nombre IUPAC |
methyl 2-thiocyanatobenzoate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-2-3-5-8(7)13-6-10/h2-5H,1H3 |
Clave InChI |
HSBMXOOZAJUDPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1SC#N |
SMILES canónico |
COC(=O)C1=CC=CC=C1SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Hexylbenzyl)oxy]-2-naphthonitrile](/img/structure/B371025.png)
![2'-Nitro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B371026.png)

![5-Pentyl-2-[4-(4-pentylcyclohexyl)phenyl]-1,3-dioxane](/img/structure/B371030.png)
![4-[1,2-Dichloro-2-(4-pentylcyclohexyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B371031.png)

![1-[4-Amino-5-cyano-2-(methylsulfanyl)thien-3-yl]pyridinium](/img/structure/B371035.png)

![1,8,9,10-Tetrachloro-11,11-diethoxytricyclo[6.2.1.0~2,7~]undeca-4,9-diene-3,6-dione](/img/structure/B371039.png)
![2-Methylthieno[2,3-b][1]benzothiophene](/img/structure/B371041.png)


![N-[(7-chloro-1-benzothien-3-yl)methyl]-N-(2-chloroethyl)-N-ethylamine](/img/structure/B371047.png)
